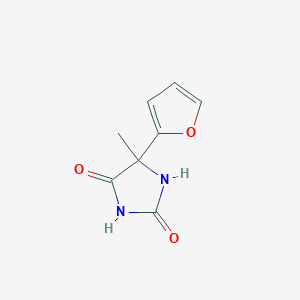
1,4-Difluoro-2-iodobenzene
Vue d'ensemble
Description
1,4-Difluoro-2-iodobenzene is a colorless to light yellow or light red clear liquid . It is a halogenated benzene derivative, also known as 2,5-difluoro-1-iodobenzene .
Molecular Structure Analysis
The molecular formula of 1,4-Difluoro-2-iodobenzene is C6H3F2I . The molecular weight is 239.99 . The structure includes a benzene ring with two fluorine atoms and one iodine atom attached to it .
Chemical Reactions Analysis
The UV photochemistry of various fluorinated iodobenzenes, including 1,4-Difluoro-2-iodobenzene, has been investigated . Excitations to and predissociation of ππ* excited states provide additional routes to I products .
Physical And Chemical Properties Analysis
1,4-Difluoro-2-iodobenzene is a liquid at 20°C . It has a boiling point of 183°C and a flash point of 85°C . The specific gravity is 2.01 at 20/20°C , and the refractive index is 1.56 .
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : 1,4-Difluoro-2-iodobenzene is a chemical compound used in various scientific research . It’s often used as a reagent in organic synthesis .
- Method of Application : The specific method of application can vary depending on the experiment or synthesis being conducted. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific experiment or synthesis. In general, the use of 1,4-Difluoro-2-iodobenzene can facilitate certain types of chemical reactions, leading to the production of desired organic compounds .
-
Scientific Field: Material Science
- Application : 1,4-Difluoro-2-iodobenzene has been used in the study of polymer solar cells .
- Method of Application : The compound was used as a solvent additive to control the morphology of the active layer in the solar cells .
- Results or Outcomes : The addition of 1,4-Difluoro-2-iodobenzene resulted in fibrous assembly in the active layer and significantly improved the power conversion efficiency from 16.34% to 18.38% .
-
Scientific Field: Electrochemistry
- Application : 1,4-Difluoro-2-iodobenzene has been used in the electrosynthesis of hypervalent iodobenzene difluoride derivatives .
- Method of Application : The compound was used in an electrochemical reaction to produce the hypervalent iodobenzene difluoride derivatives .
- Results or Outcomes : The study demonstrated the first successful electrosynthesis of these derivatives, which could have potential applications in various chemical syntheses .
-
Scientific Field: Chemical Industry
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Material Science
- Application : 1,4-Difluoro-2-iodobenzene is used in the study of solar cells .
- Method of Application : The compound is used as a solvent additive to control the morphology of the active layer in the solar cells .
- Results or Outcomes : The addition of 1,4-Difluoro-2-iodobenzene resulted in fibrous assembly in the active layer and significantly improved the power conversion efficiency .
-
Scientific Field: Medicinal Chemistry
- Application : 1,4-Difluoro-2-iodobenzene is used in the study of pharmacokinetics and druglikeness .
- Method of Application : The compound is used as a reagent in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The specific outcomes depend on the particular synthesis being conducted .
-
Scientific Field: Material Science
- Application : 1,4-Difluoro-2-iodobenzene is used in the study of polymer solar cells .
- Method of Application : The compound is used as a solvent additive to control the morphology of the active layer in the solar cells .
- Results or Outcomes : The addition of 1,4-Difluoro-2-iodobenzene resulted in fibrous assembly in the active layer and significantly improved the power conversion efficiency .
-
Scientific Field: Organic Chemistry
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVNDUCUMNZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278835 | |
| Record name | 1,4-Difluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-iodobenzene | |
CAS RN |
2265-92-1 | |
| Record name | 2265-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Difluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Difluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



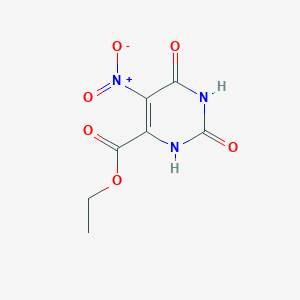
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)


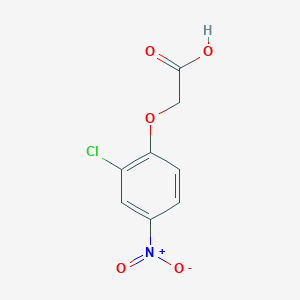
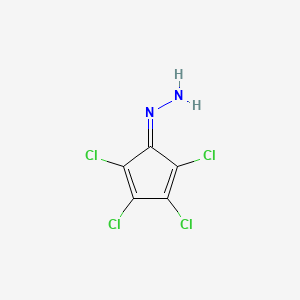

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
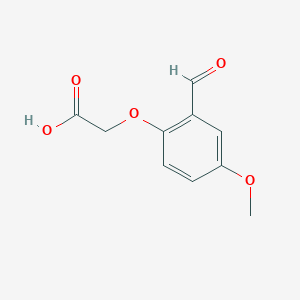
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
